molecular formula C17H18F3NO B4622279 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine

Cat. No. B4622279
M. Wt: 309.33 g/mol
InChI Key: UFWRXKCMAARLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a novel compound that has been studied for its potential therapeutic applications in treating various neurological disorders. This compound belongs to a class of compounds known as phenethylamines, which are known for their psychoactive properties. However, O-4310 has been found to have non-psychoactive properties and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is not fully understood. However, it has been found to act as a selective dopamine D3 receptor antagonist. It has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its neuroprotective properties. 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is that it has been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is that it has poor solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One potential direction is to further investigate its potential therapeutic applications in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another potential direction is to investigate its potential use in treating inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine and to develop more effective formulations for its use in experimental protocols.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been found to have neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage. 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-22-16-9-5-3-6-13(16)10-11-21-12-14-7-2-4-8-15(14)17(18,19)20/h2-9,21H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWRXKCMAARLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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